Adapalene

Catalog No.
S517203
CAS No.
106685-40-9
M.F
C28H28O3
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adapalene

CAS Number

106685-40-9

Product Name

Adapalene

IUPAC Name

6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid

Molecular Formula

C28H28O3

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)

InChI Key

LZCDAPDGXCYOEH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5

Solubility

4.01e-06 g/L

Synonyms

271, CD, 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoic acid, Adaferin, adapalene, CD 271, CD-271, CD271, Differin, Differine

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5

Description

The exact mass of the compound Adapalene is 412.20384 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (5 mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Adapalene in Acne Treatment: A Well-Established Application

Adapalene is a topical retinoid, a class of medications derived from Vitamin A, that has been extensively studied and proven effective in the treatment of acne vulgaris []. Its mechanism of action involves binding to specific retinoic acid receptors (RARs) in the skin, normalizing the differentiation of follicular epithelial cells and preventing the formation of microcomedones, the precursors to visible acne lesions []. Numerous clinical trials have compared adapalene to other topical retinoids, such as tretinoin, demonstrating its efficacy. A meta-analysis of five large studies found that 0.1% adapalene gel was as effective as 0.025% tretinoin gel in treating acne vulgaris after 12 weeks, with adapalene offering a faster onset of action and less irritation [].

Beyond Acne: Exploring Potential Uses of Adapalene

While adapalene's primary application lies in acne treatment, scientific research is exploring its potential benefits for other skin conditions. Studies suggest its effectiveness in managing photoaging, a condition characterized by premature skin aging due to sun exposure. Adapalene may improve the appearance of fine lines, wrinkles, and uneven skin tone. Research is also ongoing to investigate adapalene's use in treating rosacea, a chronic inflammatory skin condition, and other disorders like Darier disease and Fox-Fordyce disease [].

Adapalene is a third-generation topical retinoid primarily used for the treatment of acne vulgaris. Its chemical name is 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, with a molecular formula of C28H28O3 and a molecular weight of 412.52 g/mol. The compound appears as a white to off-white powder, exhibiting low solubility in water but higher solubility in organic solvents like tetrahydrofuran and ethanol . Adapalene's unique structure, characterized by an adamantane nucleus, enhances its stability and efficacy compared to other retinoids, allowing it to be used during daylight without significant degradation from light exposure .

The complete mechanism of action for adapalene in treating acne is not fully understood []. However, research suggests it influences several processes:

  • Normalizes skin cell turnover: Adapalene helps prevent clogged pores by regulating the rate at which skin cells grow and shed.
  • Reduces inflammation: It may help decrease inflammation associated with acne breakouts.

Adapalene undergoes minimal systemic absorption when applied topically, with levels in plasma remaining below 0.35 ng/mL in clinical studies . Its mechanism of action involves binding to nuclear retinoic acid receptors (specifically RAR-beta and RAR-gamma), which modulates gene transcription related to keratinocyte differentiation and proliferation. This action leads to decreased microcomedone formation and promotes exfoliation of mature comedones . Additionally, adapalene inhibits the lipoxygenase pathway, reducing the production of inflammatory mediators such as leukotrienes and prostaglandins .

Adapalene exhibits several biological activities that contribute to its therapeutic effects:

  • Comedolytic Activity: It normalizes keratinocyte differentiation, preventing clogged pores.
  • Anti-inflammatory Effects: Adapalene suppresses polymorphonuclear lymphocyte chemotaxis and reduces oxidative stress in the skin, contributing to its anti-inflammatory properties .
  • Photostability: Unlike other retinoids, adapalene maintains its efficacy when exposed to light, making it suitable for daytime use .

The synthesis of adapalene involves multi-step organic reactions starting from naphthalene derivatives. Key steps include:

  • Formation of the Adamantane Structure: The adamantane nucleus is synthesized through cyclization reactions.
  • Methoxylation: Introduction of the methoxy group on the phenyl ring.
  • Coupling Reactions: The final assembly involves coupling the naphthoic acid derivative with the adamantane moiety.

These methods ensure high yields and purity of the final product while maintaining structural integrity .

Adapalene is primarily indicated for:

  • Acne Vulgaris Treatment: It is effective for both inflammatory and non-inflammatory acne lesions.
  • Keratosis Pilaris: Off-label use includes treatment for this condition due to its keratinocyte-modulating effects .
  • Combination Therapy: Adapalene can be used in conjunction with benzoyl peroxide to enhance therapeutic outcomes for moderate to severe acne .

Adapalene may interact with other topical agents, particularly those that can cause skin irritation (e.g., alpha hydroxy acids, salicylic acid). Caution is advised when combining with products containing sulfur or resorcinol due to potential cumulative irritation effects . Additionally, adapalene does not significantly interact with food or alcohol, making it versatile for patients undergoing various treatments .

Adapalene shares similarities with other retinoids but has distinct advantages:

CompoundStabilityPhotodegradationBinding AffinityCommon Use
AdapaleneHighLowRAR-beta and RAR-gammaAcne vulgaris
TretinoinModerateHighRAR-alpha, RAR-betaAcne vulgaris
TazaroteneModerateHighRAR-alpha, RAR-betaPsoriasis
IsotretinoinLowModerateMultiple retinoid receptorsSevere acne

Uniqueness of Adapalene:

  • Chemical Stability: Adapalene remains effective under light exposure unlike tretinoin and tazarotene.
  • Less Irritation: It is generally better tolerated than other topical retinoids, leading to improved patient compliance .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

7.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

412.20384475 g/mol

Monoisotopic Mass

412.20384475 g/mol

Boiling Point

606.3

Heavy Atom Count

31

LogP

6.917
8.6

Appearance

Solid powder

Melting Point

300

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1L4806J2QF

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 9 of 10 companies with hazard statement code(s):;
H302 (22.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (11.11%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (11.11%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Adapalene is indicated for the topical treatment of acne vulgaris in patients aged 12 and over. It is also indicated for acne vulgaris in combination with [benzoyl peroxide] and in a triple combination therapy with benzoyl peroxide and [clindamycin].
FDA Label

Pharmacology

Adapalene is anticomedogenic, preventing the formation of new comedones and inflammatory lesions, and also acts to reduce inflammation by modulating the innate immune response.[A193512] Like other retinoid compounds, adapalene is chemically stable but photosensitive; use with sunscreen is recommended. Minor skin irritations, including erythema, scaling, dryness, and stinging/burning, have been reported.[L12873]
Adapalene is a topical retinoid-like compound, chemically similar to vitamin A. Although the exact mechanism of action is unknown, adapalene binds to specific retinoic acid receptors in the nucleus, leading to specific gene expression. This agent stimulates skin growth through modulation of cellular differentiation, inflammatory processes and keratinization of follicular epithelial cells. Adapalene may increase dermal sensitivity to ultraviolet radiation. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AD - Retinoids for topical use in acne
D10AD03 - Adapalene

Mechanism of Action

Adapalene is used for the treatment/maintenance of mild-to-severe acne (acne vulgaris). Acne is a multifactorial condition, and evidence exists to support multiple mechanisms of action for adapalene. Adapalene binds to retinoic acid receptor (RAR)-beta and RAR-gamma; this complex subsequently binds to one of three retinoid X receptors (RXRs), which as a complex is capable of binding DNA to modulate transcriptional activity. Although the full extent of transcriptional modulation is not described, retinoid activation is generally known to affect cellular proliferation and differentiation, and adapalene has been shown to inhibit HeLa cell proliferation and human keratinocyte differentiation. These effects primarily account for adapalene's comedolytic and anticomedogenic properties. In addition, adapalene modulates the immune response by down-regulating toll-like receptor 2 (TLR-2) expression and inhibiting the transcription factor activator protein 1 (AP-1). TLR-2 recognizes _Cutibacterium acnes_ (formerly _Propionibacterium acnes_), the bacterium primarily associated with acne. TLR-2 activation causes nuclear translocation of AP-1 and downstream pro-inflammatory gene regulation. Therefore, adapalene has a general anti-inflammatory effect, which reduces inflammation-mediated acne symptoms. When used with benzoyl peroxide, which possesses free radical-mediated bactericidal effects, the combination acts synergistically to reduced comedones and inflammatory lesions.

KEGG Target based Classification of Drugs

Nuclear receptors
Hepatocyte nuclear factor 4 like receptors
Retinoid X receptor (RXR)
NR2B3 (RXRG) [HSA:6258] [KO:K08526]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

106685-40-9

Absorption Distribution and Excretion

Adapalene is applied topically and absorbed through the skin. In one clinical study treating patients once per day with 2g of 0.3% gel applied to 2 mg/cm2 of skin, 15 patients had detectable blood plasma adapalene levels (0.1 ng/ml) resulting in a mean Cmax of 0.553 ± 0.466 ng/ml and a mean AUC of 8.37 ± 8.46 ng\*h/ml on day 10.
Adapalene is primarily excreted by the biliary route at about 30 ng/g of the topically applied amount. Approximately 75% of the drug remains unchanged.
Adapalene is rapidly cleared from blood plasma, typically undetectable after 72 hours following topical application.

Metabolism Metabolites

Extensive information regarding adapalene metabolism in humans is unavailable, although it is known to accumulate in the liver and GI-tract. In human, mouse, rat, rabbit, and dog cultured hepatocytes, metabolism appears to affect the methoxybenzene moiety but remains incompletely characterized. The major products of metabolism are glucuronides. Approximately 25% of the drug is metabolized; the rest is excreted as parent drug.
Metabolized mainly by O-demethylation, hydroxylation and conjugation, and excretion is primarily by the biliary route. Route of Elimination: Excretion appears to be primarily by the biliary route.

Wikipedia

Adapalene
Ursodeoxycholic_acid

Biological Half Life

In one clinical study, after ten days of treatment with 2g of 0.3% cream or gel, the terminal half-life was between 7 and 51 hours, with a mean of 17.2 ± 10.2.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Bhalekar M, Upadhaya P, Madgulkar A. Formulation and evaluation of Adapalene-loaded nanoparticulates for epidermal localization. Drug Deliv Transl Res. 2015 Oct 19. [Epub ahead of print] PubMed PMID: 26483036.
2: Shi XN, Li H, Yao H, Liu X, Li L, Leung KS, Kung HF, Lin MC. Adapalene inhibits the activity of cyclin-dependent kinase 2 in colorectal carcinoma. Mol Med Rep. 2015 Sep 10. doi: 10.3892/mmr.2015.4310. [Epub ahead of print] PubMed PMID: 26398439.
3: Chularojanamontri L, Tuchinda P, Kulthanan K, Varothai S, Winayanuwattikun W. A double-blinded, randomized, vehicle-controlled study to access skin tolerability and efficacy of an anti-inflammatory moisturizer in treatment of acne with 0.1% adapalene gel. J Dermatolog Treat. 2015 Sep 2:1-6. [Epub ahead of print] PubMed PMID: 26293170.
4: Modi PB, Shah NJ. Novel Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Clindamycin Phosphate and Adapalene along with Preservatives in Topical Gel Formulations. Sci Pharm. 2014 Jun 20;82(4):799-813. doi: 10.3797/scipharm.1404-01. eCollection 2014 Dec. PubMed PMID: 26171325; PubMed Central PMCID: PMC4475806.
5: Kwon HH, Park SY, Yoon JY, Min S, Suh DH. Do tutorials on application method enhance adapalene-benzoyl peroxide combination gel tolerability in the treatment of acne? J Dermatol. 2015 Jun 20. doi: 10.1111/1346-8138.12979. [Epub ahead of print] PubMed PMID: 26096777.
6: Uehara A, Abe M, Shimizu A, Motegi SI, Amano H, Ishikawa O. Successful treatment of lichen spinulosus with topical adapalene. Eur J Dermatol. 2015 Jun 17. [Epub ahead of print] PubMed PMID: 26080857.
7: Gollnick HP, Friedrich M, Peschen M, Pettker R, Pier A, Streit V, Jöstingmeyer P, Porombka D, Rojo Pulido I, Jäckel A. Effect of adapalene 0.1%/benzoyl peroxide 2.5% topical gel on quality of life and treatment adherence during long-term application in patients with predominantly moderate acne with or without concomitant medication - additional results from the non-interventional cohort study ELANG. J Eur Acad Dermatol Venereol. 2015 Jun;29 Suppl 4:23-9. doi: 10.1111/jdv.13195. PubMed PMID: 26059731.
8: Gollnick HP, Friedrich M, Peschen M, Pettker R, Pier A, Streit V, Jöstingmeyer P, Porombka D, Rojo Pulido I, Jäckel A. Safety and efficacy of adapalene 0.1% / benzoyl peroxide 2.5% in the long-term treatment of predominantly moderate acne with or without concomitant medication - results from the non-interventional cohort study ELANG. J Eur Acad Dermatol Venereol. 2015 Jun;29 Suppl 4:15-22. doi: 10.1111/jdv.13194. PubMed PMID: 26059730.
9: Gollnick HP, Funke G, Kors C, Titzmann T, Jöstingmeyer P, Jäckel A. Efficacy of adapalene/benzoyl peroxide combination in moderate inflammatory acne and its impact on patient adherence. J Dtsch Dermatol Ges. 2015 Jun;13(6):557-65. doi: 10.1111/ddg.12613. English, German. PubMed PMID: 26018369.
10: Numata T, Jo R, Kobayashi Y, Tsuboi R, Okubo Y. Allergic contact dermatitis caused by adapalene. Contact Dermatitis. 2015 Sep;73(3):187-8. doi: 10.1111/cod.12410. Epub 2015 May 11. PubMed PMID: 25960068.

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